molecular formula C14H16N2O2 B2530713 N-(cyanomethyl)-N-propyl-1,3-dihydro-2-benzofuran-5-carboxamide CAS No. 1456236-92-2

N-(cyanomethyl)-N-propyl-1,3-dihydro-2-benzofuran-5-carboxamide

Cat. No.: B2530713
CAS No.: 1456236-92-2
M. Wt: 244.294
InChI Key: OYTITSGTXLOBNS-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-propyl-1,3-dihydro-2-benzofuran-5-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a cyanomethyl group, a propyl group, and a carboxamide group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-propyl-1,3-dihydro-2-benzofuran-5-carboxamide typically involves the reaction of 1,3-dihydro-2-benzofuran-5-carboxylic acid with cyanomethyl and propylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-propyl-1,3-dihydro-2-benzofuran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyanomethyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-(cyanomethyl)-N-propyl-1,3-dihydro-2-benzofuran-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-propyl-1,3-dihydro-2-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-propyl-1,3-dihydro-2-benzofuran-5-carboxamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-1,3-dihydro-2-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-6-16(7-5-15)14(17)11-3-4-12-9-18-10-13(12)8-11/h3-4,8H,2,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTITSGTXLOBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC2=C(COC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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